molecular formula C16H15N3O2 B2858289 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 1448060-57-8

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B2858289
M. Wt: 281.315
InChI Key: GNSDJKXDWYKFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. A common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Multicomponent Reactions for Furan Derivatives Synthesis

Research has demonstrated the utility of imidazo[1,2-a]pyridine derivatives in facilitating multicomponent reactions to synthesize fully substituted furans. For instance, the facile three-component reactions involving N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates yield different 4-[(2-pyridyl)methyl]aminofuran derivatives. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, offering a straightforward approach to obtain furans that are challenging to access through other methods (Huan-Rui Pan et al., 2010).

Modification Strategies to Reduce Metabolism

Another study focused on modifying the structure of imidazo[1,2-a]pyridines to reduce metabolism mediated by aldehyde oxidase (AO), a challenge for drug discovery. Through systematic modifications, the research identified effective strategies for reducing AO-mediated metabolism, potentially beneficial for other drug discovery programs (A. Linton et al., 2011).

Antiprotozoal Agents Development

Imidazo[1,2-a]pyridines have also been synthesized and evaluated for their antiprotozoal properties. One study synthesized compounds exhibiting strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, showing promise as antiprotozoal agents (M. Ismail et al., 2004).

Future Directions

The future directions for “N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide” and similar compounds could involve further exploration of their diverse bioactivity. Given their promising properties, these compounds could be further studied for potential applications in treating various diseases .

properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(14-4-3-9-21-14)19(12-6-7-12)11-13-10-17-15-5-1-2-8-18(13)15/h1-5,8-10,12H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDJKXDWYKFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.